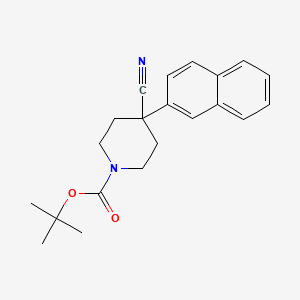

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine

概要

説明

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine is a synthetic organic compound that belongs to the class of piperidines. It features a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a naphthalenyl substituent. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Naphthalenyl Group: The naphthalenyl group can be introduced via a substitution reaction using naphthalene derivatives.

Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions.

Protection with Boc Group: The final step involves the protection of the nitrogen atom with a Boc group using tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

Substitution: The naphthalenyl and cyano groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

科学的研究の応用

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

類似化合物との比較

Similar Compounds

1-Boc-4-cyano-4-phenylpiperidine: Similar structure but with a phenyl group instead of a naphthalenyl group.

1-Boc-4-cyano-4-(2-thienyl)-piperidine: Similar structure but with a thienyl group instead of a naphthalenyl group.

Uniqueness

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine is unique due to the presence of the naphthalenyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

生物活性

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine, a compound with the chemical formula C21H24N2O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyano group and a naphthyl moiety, which contributes to its lipophilicity and potential interactions with biological targets. The Boc (tert-butyloxycarbonyl) group is commonly used to protect amines during synthesis, enhancing the compound's stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- U251 (glioblastoma)

In these studies, the compound exhibited significant cytotoxicity, with IC50 values indicating potent antiproliferative effects. For instance, an IC50 value of approximately 0.94 µM was reported against U251 cells, suggesting strong inhibitory activity on cell growth and proliferation .

The mechanisms underlying the anticancer effects of this compound involve:

- Induction of Apoptosis : Flow cytometry assays have confirmed that treatment with this compound leads to increased apoptosis in cancer cells, as indicated by Annexin V/PI staining.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, disrupting normal cell division processes.

- Inhibition of Migration and Colonization : Studies indicate that this compound inhibits the migration and invasion capabilities of cancer cells, which is crucial for preventing metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Piperidine Ring : The piperidine scaffold is a common motif in many bioactive compounds, contributing to its interaction with various biological targets.

- Naphthyl Substitution : The presence of the naphthyl group enhances hydrophobic interactions with target proteins, potentially increasing binding affinity.

Data Table: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 1.56 | Induces apoptosis |

| HeLa | 0.85 | Cell cycle arrest (G2/M phase) |

| U251 | 0.94 | Inhibits migration |

Case Studies

Several case studies have investigated the effects of this compound in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis induction and reduced colony formation capabilities in MCF-7 cells .

- In Vivo Studies : Preliminary in vivo studies using xenograft models have shown promising results in tumor reduction when treated with this compound, indicating its potential for further development as an anticancer agent .

特性

IUPAC Name |

tert-butyl 4-cyano-4-naphthalen-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-20(2,3)25-19(24)23-12-10-21(15-22,11-13-23)18-9-8-16-6-4-5-7-17(16)14-18/h4-9,14H,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTRYZLLWRAPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678153 | |

| Record name | tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167262-86-4 | |

| Record name | tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。